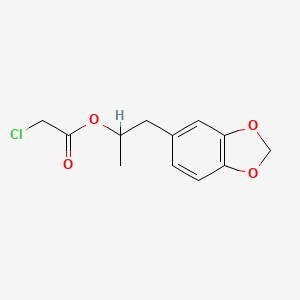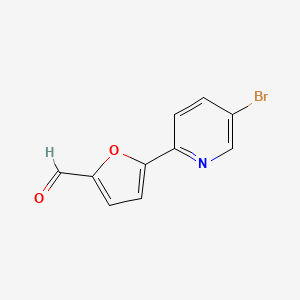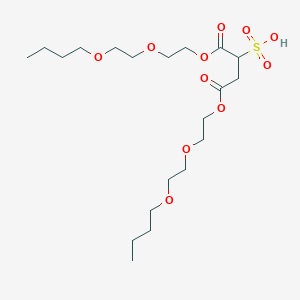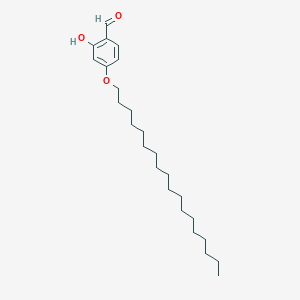![molecular formula C14H29ClO2Si B14250696 Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)- CAS No. 392692-61-4](/img/structure/B14250696.png)
Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)- is a chemical compound with the molecular formula C14H29ClO2Si. It is a derivative of heptanal, modified with a chlorine atom, a methyl group, and a triethylsilyl-protected hydroxyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)- typically involves the following steps:
Starting Material: The synthesis begins with heptanal, which undergoes chlorination to introduce the chlorine atom at the 7th position.
Protection of Hydroxyl Group: The hydroxyl group at the 3rd position is protected using triethylsilyl chloride in the presence of a base such as imidazole or pyridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)- can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: 7-chloro-2-methyl-3-[(triethylsilyl)oxy]heptanoic acid.
Reduction: 7-chloro-2-methyl-3-[(triethylsilyl)oxy]heptanol.
Substitution: 7-amino-2-methyl-3-[(triethylsilyl)oxy]heptanal.
科学的研究の応用
Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)- depends on the specific reactions it undergoes. For instance, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde group gains electrons to form a primary alcohol. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Heptanal: The parent compound without the chlorine, methyl, and triethylsilyl modifications.
7-Chloroheptanal: Similar structure but lacks the methyl and triethylsilyl groups.
2-Methylheptanal: Lacks the chlorine and triethylsilyl groups.
3-[(Triethylsilyl)oxy]heptanal: Lacks the chlorine and methyl groups.
Uniqueness
Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)- is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of the triethylsilyl-protected hydroxyl group allows for selective reactions at other sites without interference from the hydroxyl group.
This compound’s unique structure and reactivity make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
特性
CAS番号 |
392692-61-4 |
|---|---|
分子式 |
C14H29ClO2Si |
分子量 |
292.91 g/mol |
IUPAC名 |
(2S,3R)-7-chloro-2-methyl-3-triethylsilyloxyheptanal |
InChI |
InChI=1S/C14H29ClO2Si/c1-5-18(6-2,7-3)17-14(13(4)12-16)10-8-9-11-15/h12-14H,5-11H2,1-4H3/t13-,14-/m1/s1 |
InChIキー |
JJNFUADYIMJHDK-ZIAGYGMSSA-N |
異性体SMILES |
CC[Si](CC)(CC)O[C@H](CCCCCl)[C@H](C)C=O |
正規SMILES |
CC[Si](CC)(CC)OC(CCCCCl)C(C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl-](/img/structure/B14250624.png)
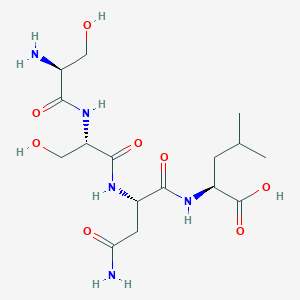
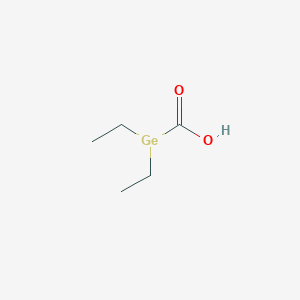
![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N'-phenyloxyurea](/img/structure/B14250632.png)
![[2-(Naphthalen-1-yl)ethyl]phosphonic dichloride](/img/structure/B14250640.png)
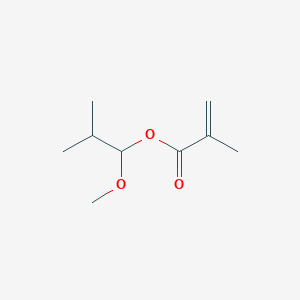
![Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene-](/img/structure/B14250647.png)
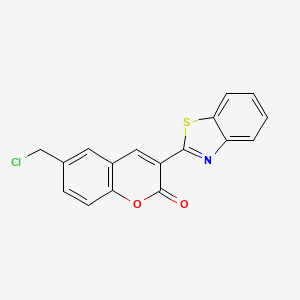
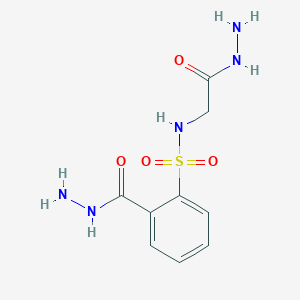
![2-[[(E)-1-hydroxy-3-oxo-3-phenylprop-1-en-2-yl]diazenyl]benzonitrile](/img/structure/B14250660.png)
